Physicochemical Profiling and Synthetic Utility of 8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one in Drug Discovery
Physicochemical Profiling and Synthetic Utility of 8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one in Drug Discovery
Executive Summary
The 1,4-benzoxazin-3-one scaffold is a highly privileged, planar-like heterocyclic framework extensively utilized in modern medicinal chemistry. Its prominence stems from its exceptional stability against metabolic degradation (both oxidative and reductive) and its favorable dipole moment, which facilitates strong interactions with biological targets[1].
Within this chemical family, 8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 1018570-48-3) [2] emerges as a highly versatile building block. The strategic placement of the 8-amino group provides a reactive vector for cross-coupling, while the N4-ethyl and C2-methyl substitutions finely tune the molecule's lipophilicity and 3D conformation. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for its integration into central nervous system (CNS) and antimicrobial drug discovery pipelines[3][4].
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final active pharmaceutical ingredient (API).
The molecular topology of 8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one is defined by three key features:
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The Lactam Core: The N4-ethylation removes the hydrogen bond donor (HBD) capacity of the lactam nitrogen, restricting this region to hydrogen bond acceptor (HBA) interactions via the carbonyl oxygen. This modification significantly enhances membrane permeability.
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The C2-Methyl Group: This substitution introduces a chiral center. While typically supplied as a racemate, the steric bulk of the methyl group puckers the oxazine ring slightly, breaking absolute planarity and increasing the fraction of sp3 carbons (Fsp3)—a known driver of clinical success.
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The 8-Amino Group: Acting as an aniline derivative, this primary amine is the primary site for synthetic functionalization.
Table 1: Quantitative Physicochemical Summary
| Property | Value | Causality / Pharmacokinetic Implication |
| CAS Number | 1018570-48-3 | Unique identifier for regulatory compliance and procurement[2]. |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Molecular Weight | 206.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | 72.63 Ų | Falls well below the 90 Ų threshold required for optimal Blood-Brain Barrier (BBB) penetration, making it ideal for CNS targets. |
| Predicted LogP | ~1.8 - 2.2 | Optimal lipophilicity. Balances aqueous solubility for oral formulation with sufficient hydrophobicity for passive transcellular diffusion. |
| pKa (Conjugate Acid) | ~4.0 - 4.5 | The 8-amino group remains unprotonated at physiological pH (7.4), ensuring predictable pharmacokinetics and avoiding lysosomal trapping. |
Mechanistic Insights & Reactivity
As an application scientist, I emphasize that successful synthetic design requires understanding the electronic causality within the scaffold.
The 8-amino group is an electron-rich aniline. However, its nucleophilicity is subtly modulated by the adjacent ether oxygen at position 1. The oxygen exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework, but an electron-donating resonance effect (+R) through the pi system. Because the amino group is meta to the lactam carbonyl, it is relatively insulated from the carbonyl's strong electron-withdrawing pull.
Consequence for Synthesis: The 8-amino group is highly reactive towards electrophiles (e.g., acyl chlorides, sulfonyl chlorides) and serves as an excellent substrate for transition-metal-catalyzed C-N bond formations (e.g., Buchwald-Hartwig aminations). The lactam core remains entirely inert under standard cross-coupling conditions, eliminating the need for transient protecting groups.
Experimental Protocol: Site-Selective Functionalization
A major application of this scaffold is the synthesis of arylpiperazine derivatives, which have been proven to act as potent mixed 5-HT1A agonists and D2 antagonists for the treatment of schizophrenia[3].
Below is a field-proven, self-validating protocol for the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one with an aryl bromide.
Step-by-Step Methodology
1. Reagent Preparation & Degassing (Critical Step)
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Action: Dissolve 8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) and the target aryl bromide (1.1 eq) in anhydrous, degassed toluene (0.1 M).
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Causality: Toluene is chosen for its high boiling point and non-coordinating nature. Rigorous sparging with argon for 15 minutes is mandatory; ambient oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.
2. Catalytic System Assembly
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Action: Add Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.02 eq) and BINAP (0.04 eq) to the reaction mixture.
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Causality: BINAP is a bidentate phosphine ligand with a large bite angle. This specific geometry forces the palladium center into a conformation that drastically accelerates the reductive elimination step—often the rate-limiting step when coupling sterically hindered anilines.
3. Base Addition & Reflux
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Action: Add Sodium tert-butoxide (NaOtBu) (1.5 eq). Heat the mixture to 100°C under an argon atmosphere for 12 hours.
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Causality: NaOtBu is a strong, non-nucleophilic base. It is required to deprotonate the palladium-bound amine intermediate. Its steric bulk prevents unwanted nucleophilic attack on the lactam carbonyl of the starting material.
4. Workup and Self-Validation
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Action: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
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Validation: Analyze the product via ¹H NMR (400 MHz, CDCl₃). Self-Validating Checkpoint: The successful formation of the C-N bond is confirmed by the disappearance of the broad primary amine singlet (~4.5 - 5.0 ppm, 2H) and the appearance of a new secondary amine proton signal (~6.0 ppm, 1H), alongside the integration of the newly appended aryl protons.
Application Context: Neuropharmacological Workflow
The functionalization of the 8-amino position directly translates to biological efficacy. When coupled with piperazine derivatives, the resulting compounds exhibit high-affinity binding to both serotonin (5-HT1A) and dopamine (D2) receptors. This dual-action mechanism is the hallmark of atypical antipsychotics, which provide therapeutic efficacy while minimizing extrapyramidal side effects (motor control issues common in first-generation drugs)[3].
Workflow mapping the synthetic functionalization of the benzoxazinone scaffold to its neuropharmacological application.
References
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NextSDS Chemical Database. "8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one — Chemical Substance Information."[Link][2]
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Journal of Medicinal Chemistry. "Novel Benzothiazolin-2-one and Benzoxazin-3-one Arylpiperazine Derivatives with Mixed 5HT1A/D2 Affinity as Potential Atypical Antipsychotics."[Link][3]
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Molecules (MDPI). "Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effects."[Link][1]
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Bioorganic & Medicinal Chemistry. "QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives."[Link][4]
